N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) kinase family. This compound has been studied extensively for its potential in treating various types of cancer and other diseases.
Applications De Recherche Scientifique
Isoxazoline Derivatives as Anticancer Agents
Isoxazolines are nitrogen and oxygen-containing heterocycles, part of the azoles family, known for their significance in medicinal chemistry, particularly as anticancer agents. Natural products containing isoxazoline derivatives have been explored for their potential in chemotherapy, demonstrating the critical role of structural and stereochemical aspects in determining anticancer activity. The review on isoxazoline derivatives highlights their presence in natural sources and synthetic pathways to achieve these compounds, emphasizing their promising role in the development of novel anticancer drugs (Kaur et al., 2014).
Furan Derivatives from Plant Biomass
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its related compounds, have been identified as versatile reagents or platform chemicals produced from plant biomass. These compounds are pivotal in developing monomers, polymers, functional materials, fuels, and various pharmaceuticals. The synthesis of HMF and its derivatives from hexose carbohydrates and lignocellulose, and their application potential in creating sustainable materials and energy sources, highlights the importance of furan derivatives in green chemistry and the chemical industry (Chernyshev et al., 2017).
Targeting Thymidylate Synthase in Cancer Therapy
Thymidylate synthase (TS) is a critical target in cancer therapy, with fluoropyrimidines such as 5-fluorouracil (5-FU) being cornerstone treatments for colorectal cancer. Raltitrexed, a direct and selective TS inhibitor, represents an alternative to 5-FU, offering a convenient administration schedule and potential for patients with specific toxicities or cardiac concerns related to fluoropyrimidine usage. The review suggests reevaluating raltitrexed as a valuable anticancer drug and its suitability for colorectal cancer patients, indicating the ongoing relevance of targeting TS in cancer chemotherapy (Avallone et al., 2014).
Propriétés
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-10-7-15(11(2)22-10)17(21)19-9-14-8-16(23-20-14)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSQKUUQXDVUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.